(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as potassium hydroxide in ethanol . The reaction conditions are generally mild, and the product is obtained in good yields after recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product, as well as efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The biological activities of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows the compound to interact with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways . The compound can activate the Keap1/Nrf2-ARE pathway, leading to the expression of detoxification and antioxidant genes .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
- (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one
- (E)-3-(4-diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17(19)20/h2-11H,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRSJXOZJADSSZ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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